1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Catalog No.
S676523
CAS No.
21222-61-7
M.F
C9H8N2OS
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

CAS Number

21222-61-7

Product Name

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

IUPAC Name

1-(2-amino-1,3-benzothiazol-6-yl)ethanone

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C9H8N2OS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3,(H2,10,11)

InChI Key

OKAQYTQTHTXQQH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)N=C(S2)N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(S2)N

Potentiator for Benzothiazoles

Studies suggest that 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone acts as a potentiator for other benzothiazole derivatives, particularly those with blood pressure-lowering properties. [Source: CymitQuimica, "1-(2-Aminobenzo[d]thiazol-6-yl)ethan-1-one"()] This potentiation effect could potentially enhance the therapeutic efficacy of existing benzothiazole-based medications. However, further research is needed to fully understand the underlying mechanisms and translate these findings into clinical applications.

Neuroprotective Potential

Research also indicates that 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone might possess neuroprotective properties. Studies conducted in vivo, meaning on living organisms, have shown a protective effect against neuronal injury. [Source: CymitQuimica, "1-(2-Aminobenzo[d]thiazol-6-yl)ethan-1-one"()] While these findings are encouraging, further investigations are necessary to elucidate the specific mechanisms of this potential neuroprotective effect and explore its therapeutic potential in various neurodegenerative diseases.

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is a compound characterized by its unique structure, which includes a benzothiazole moiety and an ethanone functional group. Its molecular formula is C₉H₈N₂OS, with a molecular weight of 180.23 g/mol. The compound features an amino group at the 2-position of the benzothiazole ring, contributing to its chemical reactivity and biological properties.

The proposed mechanism of action for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is related to its potential role as a potentiator for other blood pressure lowering benzothiazole drugs. However, detailed information on this mechanism is lacking and requires further investigation [].

No specific safety information regarding 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is currently available. As a general precaution, any unknown compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment.

Limitations and Future Research

There is a significant lack of scientific data on 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone. Future research areas include:

  • Synthesis and characterization of the compound to obtain pure material for further studies.
  • Investigation of its physical and chemical properties.
  • Evaluation of its potential as a blood pressure lowering agent and neuroprotectant through in vitro and in vivo studies.
  • Exploration of its mechanism of action at the molecular level.
  • Assessment of its safety profile.

  • Oxidation: The compound can undergo oxidation to form various derivatives, including those with hydroxyl groups.
  • Acylation: The amino group can be acylated under specific conditions, allowing for the synthesis of more complex derivatives.
  • Cyclization: Under certain conditions, it can cyclize to form other heterocyclic compounds, which may exhibit different biological activities .

This compound has demonstrated notable biological activities:

  • Antimicrobial Properties: It exhibits significant antimicrobial activity against various pathogens, making it a candidate for further pharmacological studies.
  • Cytotoxicity: Research indicates that 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone has cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Blood Pressure Regulation: The compound may also play a role in lowering blood pressure through its interaction with benzothiazole derivatives.

The synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-aminoacetophenone and potassium thiocyanate.
  • Reaction Conditions: These are mixed in acetic acid under mechanical stirring, often in the presence of bromine to facilitate cyclization.
  • Purification: The crude product is purified through recrystallization from ethanol or similar solvents to yield pure 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone .

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound in drug development for antimicrobial and anticancer therapies.
  • Chemical Research: It serves as a building block for synthesizing other complex organic molecules in medicinal chemistry .

Studies on the interactions of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone with biological targets are ongoing. Initial findings suggest that it may interact with specific enzymes and receptors involved in disease processes, enhancing its potential therapeutic applications. Further research is needed to elucidate these interactions fully .

Several compounds share structural similarities with 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
2-Aminobenzo[d]thiazole93-85-60.89Lacks ethanone group; primarily studied for its own biological activities.
(2-Amino-6-methylbenzo[d]thiazol-4-yl)methanol106429-21-40.94Contains a methyl group; different functional group leading to varied properties.
(2-Amino-6-(methoxymethyl)benzo[d]thiazol-5-yl)methanol203447-40-90.91Methoxymethyl substitution alters reactivity and solubility.
6-(Methoxymethyl)benzo[d]thiazol-2-amine232282-44-90.95Focused on amine functionality; potential for different biological interactions.

Uniqueness

The unique combination of the benzothiazole structure and the ethanone group in 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone distinguishes it from these similar compounds, particularly in terms of its specific biological activities and potential therapeutic applications.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Dates

Last modified: 08-15-2023

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